1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride
Overview
Description
1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powdered form and has a melting point of 158-159°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 2-methylpropan-2-amine under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the development of new drugs.
Industry: In the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features but different reactivity.
2-Methylpropan-2-amine: Another amine with a similar backbone but lacking the cyclohexyl group.
Cyclohexylmethylamine: A related compound with a different substitution pattern on the amine group.
Uniqueness
1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride is unique due to its combination of the cyclohexyl and 2-methylpropan-2-amine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-cyclohexyl-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h9H,3-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODRPHQPIPZTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4068-86-4 | |
Record name | Cyclohexaneethanamine, α,α-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4068-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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